6-Azaspiro[3.4]octan-2-amine
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Overview
Description
6-Azaspiro[3.4]octan-2-amine is a heterocyclic compound characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the spiro ring system. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octan-2-amine can be achieved through various synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis strategies developed in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-Azaspiro[3.4]octan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but includes an oxygen atom in the ring system.
6-Ethyl-6-azaspiro[3.4]octan-2-amine: This derivative has an ethyl group attached to the spiro ring, altering its chemical properties.
Uniqueness
6-Azaspiro[34]octan-2-amine is unique due to its specific spirocyclic structure and the presence of an amine group
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-azaspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C7H14N2/c8-6-3-7(4-6)1-2-9-5-7/h6,9H,1-5,8H2 |
InChI Key |
SCSIASHFGZKKMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2)N |
Origin of Product |
United States |
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